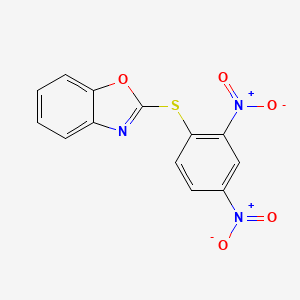
2-(2,4-Dinitrofenil)sulfanyl-1,3-benzoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H7N3O5S and its molecular weight is 317.28. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Orgánica Sintética
Benzoxazol, un miembro valioso e importante de los heteroarenos, conecta la química orgánica sintética con las áreas medicinal, farmacéutica e industrial . Es una molécula bicíclica plana y es la parte más favorable para los investigadores porque se ha utilizado ampliamente como material de partida para diferentes enfoques mecanísticos en el descubrimiento de fármacos .
Actividad Antimicrobiana
El motivo benzoxazol exhibe una alta posibilidad de amplio alcance de sustrato y funcionalización para ofrecer varias actividades biológicas. Una de estas actividades es la actividad antimicrobiana .
Actividad Antifúngica
Otra actividad biológica de los derivados del benzoxazol es la actividad antifúngica . Por ejemplo, se sintetizó una serie de nuevos compuestos de sulfona que contienen unidades de 1,3,4-oxadiazol y mostraron buenas actividades antifúngicas contra ocho tipos de hongos patógenos de plantas .
Actividad Anticancerígena
Los derivados del benzoxazol también exhiben actividad anticancerígena . Esto los convierte en un posible candidato para la investigación del tratamiento del cáncer.
Efectos Antiinflamatorios
Se ha encontrado que los derivados del benzoxazol exhiben efectos antiinflamatorios . Esto sugiere su posible uso en el tratamiento de enfermedades inflamatorias.
Aplicaciones Industriales
Además de sus aplicaciones medicinales y farmacéuticas, los derivados del benzoxazol también tienen aplicaciones industriales. Se utilizan en la síntesis de diversos compuestos en la industria química .
Mecanismo De Acción
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzoxazole derivatives are known to affect various pathways, leading to their downstream effects .
Result of Action
Benzoxazole derivatives are known for their broad range of biological activities .
Action Environment
Such factors can significantly impact the action of benzoxazole derivatives .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole are not fully understood yet. Benzoxazole, a core structure in this compound, has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Cellular Effects
The cellular effects of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole are currently unknown. Benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, and more .
Molecular Mechanism
The molecular mechanism of action of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole is not well-studied. Benzoxazole derivatives have been used in different mechanistic approaches in drug discovery .
Propiedades
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5S/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSFUCNKKOYZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2431178.png)
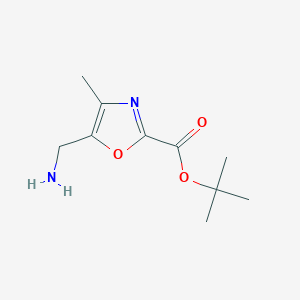
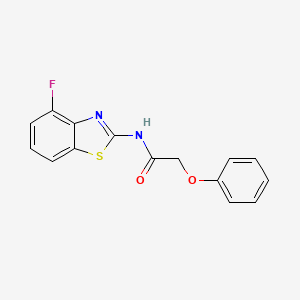
![N-[(2Z)-4-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2431181.png)
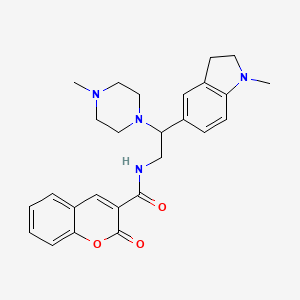
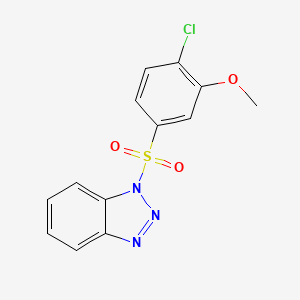

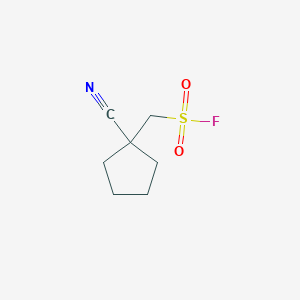
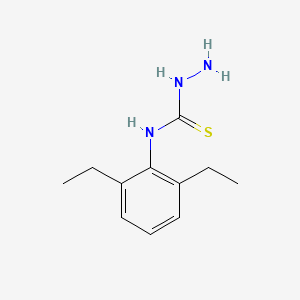
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)
![ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE](/img/structure/B2431191.png)
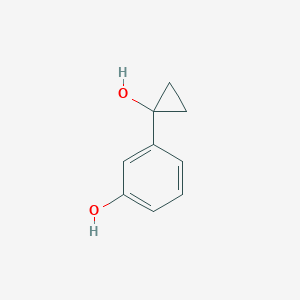
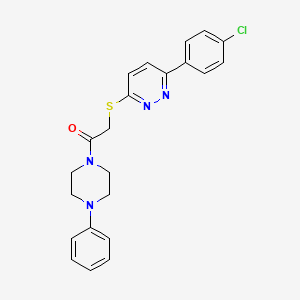
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2431197.png)
